molecular formula C10H13NO4 B7825829 1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene

1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene

Cat. No.: B7825829
M. Wt: 211.21 g/mol
InChI Key: KRMWWKXKXPFGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol. This compound is characterized by a benzene ring substituted with a methoxy group (-OCH3), a nitro group (-NO2), and an isopropoxy group (-OCH(CH3)2). It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene can be synthesized through several synthetic routes. One common method involves the nitration of 1-methoxy-2-(propan-2-yloxy)benzene using nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration reactions but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the concentration of reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, depending on the reagents and conditions used.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene is used in various scientific research applications, including:

  • Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

  • Biology: In biochemical studies to understand the effects of nitro-containing compounds on biological systems.

  • Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.

  • Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methoxy-4-nitro-2-(propan-2-yloxy)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

  • 1-Methoxy-2-nitrobenzene

  • 1-Methoxy-3-nitrobenzene

  • 1-Methoxy-4-nitrobenzene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-methoxy-4-nitro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMWWKXKXPFGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.